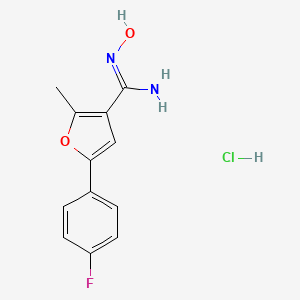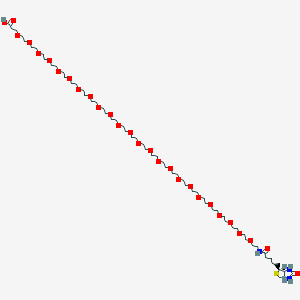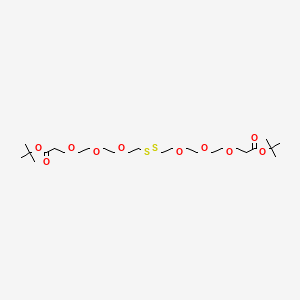
Bromoacetamido-PEG5-Propargyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bromoacetamido-PEG5-Propargyl: is a compound that belongs to the family of functionalized polyethylene glycols (PEGs) with bromoacetamide and propargyl functional groups. This compound is widely used in various scientific fields due to its unique properties, including its ability to facilitate bioconjugation reactions and its application in targeted drug delivery systems .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Bromoacetamido-PEG5-Propargyl is synthesized through a series of chemical reactions involving the functionalization of polyethylene glycol (PEG) with bromoacetamide and propargyl groups. The synthesis typically involves the following steps:
Activation of PEG: The PEG chain is activated using a suitable reagent to introduce reactive groups.
Introduction of Bromoacetamide: The activated PEG is then reacted with bromoacetamide to introduce the bromoacetamide functional group.
Addition of Propargyl Group: Finally, the propargyl group is introduced through a nucleophilic substitution reaction.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical synthesis using automated reactors and precise control of reaction conditions to ensure high purity and yield. The process includes:
Batch or Continuous Flow Reactors: These reactors are used to carry out the chemical reactions under controlled temperature and pressure conditions.
Purification: The product is purified using techniques such as chromatography to remove any impurities and achieve the desired purity level
Analyse Des Réactions Chimiques
Types of Reactions: Bromoacetamido-PEG5-Propargyl undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromoacetamide group undergoes fast nucleophilic substitution reactions with thiol groups, making it useful for thiol labeling and capping.
Click Chemistry: The propargyl group can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne cycloaddition (Click Chemistry) to yield a stable triazole linkage
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include thiol-containing compounds, and the reaction is typically carried out under mild conditions.
Click Chemistry: Copper catalysts and azide-bearing compounds are used, and the reaction is performed under ambient conditions.
Major Products Formed:
Thiol-Substituted Products: Formed through nucleophilic substitution with thiol groups.
Triazole Linkages: Formed through Click Chemistry with azide-bearing compounds
Applications De Recherche Scientifique
Bromoacetamido-PEG5-Propargyl has a wide range of applications in scientific research, including:
Chemistry: Used as a versatile building block for the synthesis of various drug conjugates, such as antibody-drug conjugates (ADCs) and protein-polymer conjugates.
Biology: Facilitates bioconjugation reactions, enabling the attachment of drugs or targeting moieties to specific sites on biomolecules.
Medicine: Employed in targeted drug delivery systems to improve the efficacy and specificity of drugs by targeting specific cells or tissues.
Industry: Used in surface modification and PEGylation of proteins, peptides, and oligonucleotides to enhance their solubility, stability, and pharmacokinetic properties
Mécanisme D'action
The mechanism of action of Bromoacetamido-PEG5-Propargyl involves its ability to undergo bioconjugation reactions, which facilitate the attachment of drug molecules to targeting ligands such as antibodies or peptides. This process enhances targeted drug delivery to specific cells or tissues. The bromoacetamide group undergoes nucleophilic substitution with thiol groups, while the propargyl group participates in Click Chemistry reactions with azide-bearing compounds, forming stable triazole linkages .
Comparaison Avec Des Composés Similaires
Bromoacetamido-PEG3-Propargyl: Similar in structure but with a shorter PEG chain.
Bromoacetamido-PEG5-Azide: Contains an azide group instead of a propargyl group.
Uniqueness: Bromoacetamido-PEG5-Propargyl is unique due to its combination of bromoacetamide and propargyl functional groups, which provide versatility in bioconjugation reactions. The longer PEG chain (PEG5) enhances solubility and stability compared to shorter PEG chains .
Propriétés
IUPAC Name |
2-bromo-N-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26BrNO6/c1-2-4-19-6-8-21-10-12-23-13-11-22-9-7-20-5-3-17-15(18)14-16/h1H,3-14H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZGNQHUFSFEUGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOCCOCCNC(=O)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26BrNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(Trifluoromethoxy)benzenesulfonyl]piperidin-3-amine hydrochloride](/img/structure/B8024926.png)










![4-(6H-Dibenzo[b,f]azocin-5-yl)-4-oxo-butyric acid methyl ester](/img/structure/B8025024.png)

